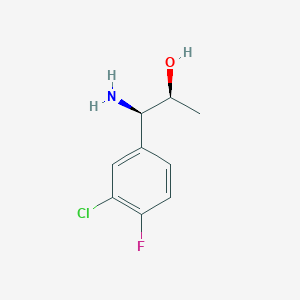
(1R,2S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of an amino group, a chlorinated and fluorinated aromatic ring, and a secondary alcohol, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate aromatic precursor, such as 3-chloro-4-fluoroacetophenone.
Reduction: The ketone group of the aromatic precursor is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or an amine source under suitable conditions to introduce the amino group.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,2S) enantiomer. This can be achieved using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aromatic ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of a fully hydrogenated aromatic ring.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
(1R,2S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL: shares structural similarities with other chiral amino alcohols and halogenated aromatic compounds.
This compound: can be compared to compounds like (1R,2S)-1-Amino-1-(3-chloro-4-bromophenyl)propan-2-OL and (1R,2S)-1-Amino-1-(3-chloro-4-iodophenyl)propan-2-OL.
Uniqueness
The unique combination of chlorine and fluorine atoms on the aromatic ring, along with the specific chiral configuration, distinguishes this compound from other similar compounds
Properties
Molecular Formula |
C9H11ClFNO |
|---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-8(11)7(10)4-6/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1 |
InChI Key |
UKQZKVLIZLSXJW-CDUCUWFYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=C(C=C1)F)Cl)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)F)Cl)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


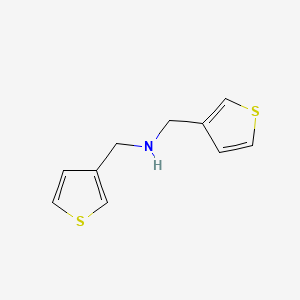

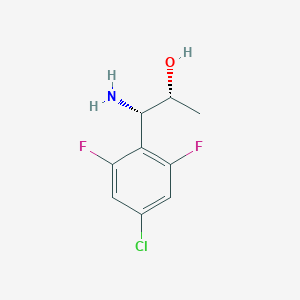
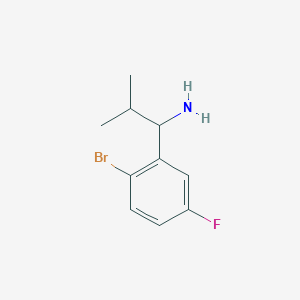
![(S)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13044811.png)

![8-(3-Fluoro-5-(trifluoromethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13044818.png)
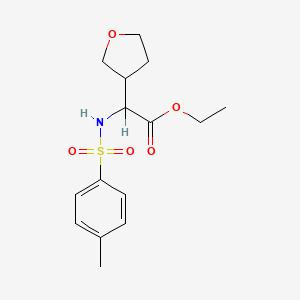
![(2R)-2-[5-[6-amino-5-[(1R)-1-[5-fluoro-2-(triazol-2-yl)phenyl]ethoxy]pyridin-3-yl]-4-methyl-1,3-thiazol-2-yl]propane-1,2-diol](/img/structure/B13044830.png)

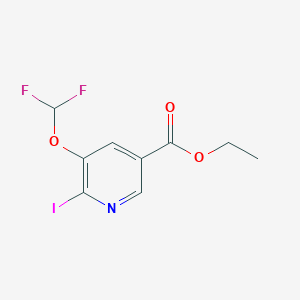
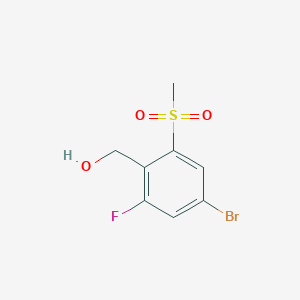
![3',4'-Dihydrospiro[cyclopropane-1,1'(2'H)-isoquinoline] Hydrochloride](/img/structure/B13044851.png)

